molecular formula C10H12FNO2 B13501861 3-Fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid

3-Fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid

Katalognummer: B13501861
Molekulargewicht: 197.21 g/mol
InChI-Schlüssel: FKMYKLIVJNTQSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorine atom at the 3-position, an isobutyl group at the 4-position, and a carboxylic acid group at the 2-position of the pyridine ring. Fluorinated pyridines are of significant interest in medicinal chemistry due to their potential biological activities and their ability to modulate the physicochemical properties of molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated reagents and appropriate catalysts under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation, alkylation, and carboxylation reactions. The choice of reagents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The fluorine atom and other substituents on the pyridine ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups onto the pyridine ring.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. Additionally, the isobutyl group and carboxylic acid moiety can modulate the compound’s solubility, stability, and overall pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and potential biological activities. The presence of the fluorine atom enhances its metabolic stability and binding interactions, while the isobutyl group contributes to its lipophilicity and overall molecular profile.

Eigenschaften

Molekularformel

C10H12FNO2

Molekulargewicht

197.21 g/mol

IUPAC-Name

3-fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C10H12FNO2/c1-6(2)5-7-3-4-12-9(8(7)11)10(13)14/h3-4,6H,5H2,1-2H3,(H,13,14)

InChI-Schlüssel

FKMYKLIVJNTQSV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1=C(C(=NC=C1)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.